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molecular formula C13H18BrNO2 B153213 tert-Butyl 3-(bromomethyl)benzylcarbamate CAS No. 220364-34-1

tert-Butyl 3-(bromomethyl)benzylcarbamate

Cat. No. B153213
M. Wt: 300.19 g/mol
InChI Key: ZAWVAHJDHPLCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141575B2

Procedure details

A stirred solution of the 7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine (330 mg, 1 mmol) in dry DMF (5 mL) was treated with NaH (40 mg, 60% in oil, 1 mmol), stirred for 15 min, treated with tert-butyl N-(3-(bromomethyl)benzyl)carbamate (300 mg, 1 mmol) and stirred for 1 h. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL), the organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; iso-hexane:EtOAc (1:1)]. The resulting yellow syrup was dissolved in MeOH (3 mL), treated with HCl (2 mL, 4-M in dioxane), stirred for 17 h and the resulting solid filtered to give the title compound (258 mg, 80%) as a cream solid.
Name
7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CCOC[N:7]1C(C2C3NN=NC=3N=C(N)N=2)=CC=N1.[H-].[Na+].[Br:26][CH2:27][C:28]1[CH:29]=[C:30]([CH:40]=[CH:41]C=1)[CH2:31]NC(=O)OC(C)(C)C>CN(C=O)C>[Br:26][CH2:27][C:28]1[CH:29]=[C:30]([CH3:31])[CH:40]=[CH:41][N:7]=1 |f:1.2|

Inputs

Step One
Name
7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine
Quantity
330 mg
Type
reactant
Smiles
C[Si](CCOCN1N=CC=C1C=1C2=C(N=C(N1)N)N=NN2)(C)C
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC=1C=C(CNC(OC(C)(C)C)=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; iso-hexane:EtOAc (1:1)]
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow syrup was dissolved in MeOH (3 mL)
ADDITION
Type
ADDITION
Details
treated with HCl (2 mL, 4-M in dioxane)
STIRRING
Type
STIRRING
Details
stirred for 17 h
Duration
17 h
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 138.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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